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Methyl 3-iodopropiolate

Cat. No.: B8146878
M. Wt: 209.97 g/mol
InChI Key: WSDSEADFMFOUEZ-UHFFFAOYSA-N
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Description

Methyl 3-iodopropiolate (CAS 155004-90-3) is a high-purity chemical reagent serving as a versatile building block in advanced organic synthesis and drug discovery research. This compound features an iodine atom adjacent to a propiolate ester group, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Sonogashira and other palladium-catalyzed couplings, enabling the efficient construction of complex molecular architectures . Its alkyne functionality also allows it to participate in click chemistry cycloadditions, facilitating the synthesis of heterocyclic compounds and the labeling of biomolecules. With a molecular formula of C₄H₃IO₂ and a molecular weight of 209.97 g/mol, it is characterized by its high reactivity suitable for creating carbon-carbon bonds . Researchers utilize this iodinated alkyne to develop novel compounds for applications in material science and pharmaceutical development. It is essential to handle this product with care; it is classified with the warning signal word "Warning" and hazard statement H302 (Harmful if swallowed) . Precautionary measures include using personal protective equipment and ensuring adequate ventilation [citation:3). This compound is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use . For quality assurance, the product has a minimum purity of 95% and should be stored at 4°C and protected from light to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3IO2 B8146878 Methyl 3-iodopropiolate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodoprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IO2/c1-7-4(6)2-3-5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSEADFMFOUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Iodopropiolate and Analogous Halogenated Propiolates

Direct Iodination Strategies for Propiolates

Direct iodination of the terminal alkyne of propiolate esters represents a straightforward approach to methyl 3-iodopropiolate. This can be achieved through various methods, including phase-transfer catalysis and metal-catalyzed reactions.

Phase-Transfer Catalysis in 1-Iodoalk-1-yne Preparation

Phase-transfer catalysis (PTC) offers an efficient methodology for the synthesis of 1-iodoalkynes by facilitating the reaction between two immiscible phases. In this system, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactive anion from an aqueous phase to an organic phase containing the substrate.

While specific protocols for the direct phase-transfer catalyzed iodination of methyl propiolate are not extensively documented, the general principles of PTC can be applied. A typical PTC system for the iodination of a terminal alkyne would involve:

An organic phase containing the alkyne substrate (methyl propiolate).

An aqueous phase containing the iodide source (e.g., potassium iodide) and a base.

A phase-transfer catalyst (e.g., a tetraalkylammonium halide).

The catalyst facilitates the transfer of the iodide anion into the organic phase, where it can react with the propiolate. The reaction is often carried out under mild conditions and can offer advantages in terms of simplicity of the work-up procedure and the use of inexpensive reagents. The efficiency of the reaction can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

ReactantCatalystBaseSolvent SystemProduct
Terminal AlkyneQuaternary Ammonium SaltAqueous NaOH/KOHWater/Organic1-Iodoalkyne

Metal-Catalyzed Iodination Approaches

Metal catalysts play a significant role in the activation of terminal alkynes for iodination. Various transition metals, including copper and palladium, have been shown to effectively catalyze the formation of 1-iodoalkynes. These reactions often proceed under mild conditions with high yields and selectivity.

Commonly employed iodinating agents in these reactions include N-iodosuccinimide (NIS) and molecular iodine. The metal catalyst is believed to activate the alkyne, making it more susceptible to electrophilic attack by the iodine source.

A general scheme for the metal-catalyzed iodination of a terminal alkyne is as follows:

RC≡CH + I-source --(Metal Catalyst)--> RC≡CI

Several catalytic systems have been developed for this transformation. For instance, copper salts, in combination with a base, can effectively promote the iodination of terminal alkynes. The choice of ligand, solvent, and reaction conditions can significantly impact the efficiency and selectivity of the catalytic process.

Alkyne SubstrateIodine SourceCatalystBaseSolventYield
PhenylacetyleneNISCuIEt3NDMFHigh
1-OctyneI2Pd(PPh3)4K2CO3TolueneGood

Comparative Analysis of Halogenation Techniques for Propiolates

The synthesis of halogenated propiolates is not limited to iodination. Bromination and other halogenations are also important transformations, and a comparative analysis of different techniques provides valuable insights into the scope and limitations of each method.

Bromination of Propiolic Esters Utilizing N-Halosuccinimides

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of various organic compounds, including alkynes. The reaction of methyl propiolate with NBS in the presence of a catalytic amount of silver nitrate provides a convenient and high-yielding route to methyl 3-bromopropiolate.

The reaction is typically carried out in a suitable organic solvent, such as acetone, at room temperature. The silver nitrate acts as a catalyst, likely by activating the NBS and facilitating the electrophilic attack of bromine on the alkyne. This method is advantageous due to its mild reaction conditions and the commercial availability of the reagents.

A study by Leroy reported the successful bromination of methyl propiolate using NBS and silver nitrate in acetone, affording methyl 3-bromopropiolate in yields of up to 93%. The reaction proceeds smoothly at room temperature and allows for a straightforward isolation of the product.

SubstrateReagentCatalystSolventProductYield
Methyl propiolateNBSAgNO3AcetoneMethyl 3-bromopropiolateup to 93%
tert-Butyl propiolateNBSAgNO3Acetonetert-Butyl 3-bromopropiolateGood

Esterification Routes from Halogenated Propiolic Acids

An alternative approach to halogenated propiolate esters involves the esterification of the corresponding halogenated propiolic acids. This method is particularly useful when the halogenated acid is readily available or can be synthesized efficiently.

The Fischer esterification is a classic method for the conversion of carboxylic acids to esters using an alcohol in the presence of an acid catalyst, typically sulfuric acid. sigmaaldrich.com This reaction is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. sigmaaldrich.com

For the synthesis of this compound, 3-iodopropiolic acid would be reacted with methanol in the presence of a strong acid catalyst. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a good yield.

While the Fischer esterification is a well-established method, other esterification techniques can also be employed. These include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with the alcohol.

Carboxylic AcidAlcoholCatalyst/ReagentMethodProduct
3-Iodopropiolic AcidMethanolH2SO4Fischer EsterificationThis compound
3-Bromopropiolic AcidEthanolDCC/DMAPSteglich EsterificationEthyl 3-Bromopropiolate

Advanced Synthetic Protocols for Related Iodinated Alkyl and Propionic Acid Esters as Precedent

The synthetic strategies for preparing this compound can be informed by advanced protocols developed for the synthesis of other iodinated alkyl and propionic acid esters. These precedents provide valuable insights into reagent selection, reaction conditions, and potential challenges.

For example, the synthesis of α-iodo esters has been achieved through the iodination of the corresponding acid chloride followed by esterification. wikipedia.org This two-step approach allows for the introduction of the iodine atom prior to the formation of the ester linkage. A simple and efficient method for the α-iodination of alicyclic acids and their subsequent conversion to methyl esters has been reported using molecular iodine. wikipedia.org The process involves the initial conversion of the alicyclic acid to its acid chloride, followed by α-iodination and finally esterification with methanol. wikipedia.org This methodology has demonstrated good to excellent yields for various substrates.

Furthermore, the synthesis of β-iodinated propionic acid esters can serve as a relevant precedent. While the electronic properties of an sp-hybridized carbon in a propiolate differ from an sp3-hybridized carbon in a propionate, the general principles of introducing an iodine atom at the β-position can be informative.

The development of novel iodinating agents and catalytic systems continues to expand the toolkit for the synthesis of iodinated organic molecules. These advancements pave the way for more efficient, selective, and environmentally friendly methods for the preparation of compounds like this compound.

Reactivity and Mechanistic Investigations of Methyl 3 Iodopropiolate in Complex Organic Transformations

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. Methyl 3-iodopropiolate, with its activated triple bond, readily participates in various cycloaddition reactions, serving as a competent dipolarophile or dienophile.

Oxidopyrylium [3+2] Cycloadditions Involving this compound

Oxidopyrylium ylides are reactive intermediates that undergo [5+2] cycloaddition reactions, providing a robust method for constructing complex bicyclic systems. While the prompt specifies [3+2] cycloadditions, the closely related [5+2] cycloadditions of oxidopyrylium ylides with alkynes like this compound offer significant insight into the reactivity of this substrate. These reactions are often completely atom-economical. nih.govacs.org

The generation of oxidopyrylium ylides for cycloaddition reactions can be achieved through various methods, including the alkylation of 3-hydroxy-4-pyrones. cuny.edu The subsequent cycloaddition with this compound can be effectively promoted by thermal conditions, often enhanced by microwave irradiation. nih.gov Microwave-assisted organic synthesis provides rapid and uniform heating, which can lead to shorter reaction times and improved yields. nih.gov A general procedure involves dissolving the oxidopyrylium ylide precursor (often a dimer) and this compound in a suitable solvent like dichloromethane and subjecting the mixture to microwave irradiation at elevated temperatures, for instance, 120 °C. nih.gov The use of a purified oxidopyrylium dimer as the ylide source is advantageous as it avoids the presence of acids and bases that are common in in-situ ylide generation and can interfere with the reaction. nih.gov

ParameterCondition
Ylide SourceIsolated Oxidopyrylium Dimer
DipolarophileThis compound
SolventDichloromethane (CH₂Cl₂)
HeatingMicrowave Irradiation
Temperature120 °C

Table 1: Typical Reaction Conditions for Oxidopyrylium Cycloaddition with this compound.

The cycloaddition of oxidopyrylium ylides with unsymmetrical alkynes like this compound can theoretically lead to different regio- and stereoisomers. Research has shown that these reactions can proceed with high regio- and stereoselectivity. nih.govacs.org The specific outcome is notably influenced by the structure of the oxidopyrylium ylide, particularly the substitution pattern on the pyrone ring. nih.govacs.org For instance, the methyl placement on maltol and allomaltol-derived ylides significantly impacts the observed reactivity and selectivity in their cycloaddition pathways. cuny.edu The formation of specific isomers is often governed by a combination of steric and electronic factors in the transition state.

A significant challenge in intermolecular oxidopyrylium cycloadditions is the competing dimerization of the oxidopyrylium ylide intermediate. nih.govacs.org This dimerization can reduce the yield of the desired cycloadduct, especially when less reactive dipolarophiles are used. nih.govacs.org The dimers themselves can exist in equilibrium with the monomeric ylide, and under thermal conditions, they can serve as a "clean" source of the ylide. nih.govacs.org However, at elevated temperatures, these dimers can also undergo rearrangements to form more thermodynamically stable isomers, a side-reaction that becomes particularly problematic with less reactive alkynes. nih.gov The balance between the desired cycloaddition and these competing dimerization and rearrangement pathways is a key consideration in optimizing the reaction conditions. acs.org Kinetic and computational studies have shown that maltol-derived ylides have a higher energy barrier to dimerization due to steric factors, making them more readily trapped by electrophilic dipolarophiles. cuny.edu

Diels-Alder Reactions and Related Pericyclic Processes with Halogenated Propiolates

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of organic synthesis. wikipedia.orgorganic-chemistry.org The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and the dienophile.

This compound is an excellent dienophile due to the presence of two electron-withdrawing groups: the methyl ester and the iodine atom. Electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction. organic-chemistry.orglibretexts.org The general characteristics of a Diels-Alder reaction are summarized in the table below.

FeatureDescription
Reaction Type [4+2] Cycloaddition
Product Six-membered ring
Diene Requirement Must be in the s-cis conformation
Electronic Effects Accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile
Stereochemistry The reaction is stereospecific, retaining the stereochemistry of the dienophile and diene in the product

Table 2: Key Characteristics of the Diels-Alder Reaction. libretexts.org

While halogen substitution on a dienophile generally makes the Diels-Alder reaction slower and less thermodynamically favorable, the strong electron-withdrawing nature of the iodo-substituent in this compound is expected to enhance its reactivity. rsc.org The stereochemistry of the Diels-Alder reaction is highly predictable; the reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the cycloadduct. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Alkynes

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The general catalytic cycle for many of these reactions, particularly those catalyzed by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov this compound, as a halogenated alkyne, is a suitable substrate for a variety of such reactions, including the Sonogashira, Heck, and Suzuki couplings.

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below:

Oxidative Addition: The organic halide (R-X, in this case, this compound) reacts with the low-valent metal catalyst (e.g., Pd(0)) to form a higher-valent organometallic intermediate (R-Pd(II)-X).

Transmetalation: A main group organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium intermediate (R-Pd(II)-R').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the low-valent palladium catalyst.

Coupling ReactionNucleophileElectrophile
Sonogashira Terminal AlkyneAryl/Vinyl Halide
Heck AlkeneAryl/Vinyl Halide
Suzuki Organoboron ReagentAryl/Vinyl Halide

Table 3: Overview of Common Transition Metal-Catalyzed Cross-Coupling Reactions.

In the context of this compound, the carbon-iodine bond is susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This initiates the catalytic cycle, allowing for the coupling of the propiolate moiety with various nucleophilic partners.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org this compound can serve as the electrophilic partner in this reaction, coupling with a terminal alkyne to generate a substituted di-alkyne.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org this compound could potentially react with various alkenes to yield substituted enynes.

The Suzuki coupling utilizes an organoboron reagent (such as a boronic acid or ester) as the nucleophilic partner to couple with an organic halide. libretexts.orgorganic-chemistry.org The reaction of this compound with an organoboron reagent under Suzuki conditions would lead to the formation of a carbon-carbon bond at the site of the iodine atom.

The versatility of these cross-coupling reactions allows for the introduction of a wide range of substituents onto the propiolate backbone, making this compound a valuable precursor for the synthesis of highly functionalized and complex molecules.

Palladium-Catalyzed Cross-Coupling Applications (e.g., Sonogashira, Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The Sonogashira and Suzuki–Miyaura couplings, in particular, have been extensively utilized to functionalize the terminal position of the propiolate scaffold.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgmdpi.com In the context of this compound, it serves as the electrophilic partner, reacting with various terminal alkynes to generate unsymmetrical diynes. The general catalytic cycle proceeds through oxidative addition of the iodoalkyne to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to afford the coupled product and regenerate the active Pd(0) species. libretexts.org

The Suzuki–Miyaura coupling, on the other hand, employs an organoboron reagent, typically a boronic acid or ester, as the nucleophilic partner. researchgate.netmdpi.com This reaction is renowned for its mild reaction conditions and broad functional group tolerance. The catalytic cycle involves oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base) and reductive elimination. frontiersin.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Iodoalkynes

Reaction Type Coupling Partner Catalyst System Base Solvent Yield (%)
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N DMF 72-96 semanticscholar.org
Sonogashira 1-Octyne Pd(CF₃COO)₂, PPh₃, CuI Et₃N DMF 72-96 semanticscholar.org
Suzuki-Miyaura Phenylboronic acid PdCl₂(dppf) K₂CO₃ 1,4-Dioxane ~40-90 researchgate.net
Suzuki-Miyaura 4-Methylphenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Toluene/H₂O 33-89 researchgate.net

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the palladium precatalyst and its activation to the catalytically active Pd(0) species. organic-chemistry.orgresearchgate.net Common precatalysts include Pd(II) complexes such as PdCl₂(PPh₃)₂ and Pd(OAc)₂, which are reduced in situ to Pd(0). The choice of ligands, typically phosphines, is crucial for stabilizing the palladium center and modulating its reactivity. libretexts.org For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

More advanced precatalysts, such as palladacycles, have been designed to provide stable and readily activated sources of Pd(0). organic-chemistry.orgresearchgate.net These complexes are air- and moisture-stable and can be activated under mild conditions, often by the action of a base or the substrate itself. The activation process typically involves the reductive elimination of a ligand framework to generate a coordinatively unsaturated Pd(0) species that can readily enter the catalytic cycle.

A significant advantage of palladium-catalyzed cross-coupling reactions is their broad functional group compatibility, which allows for their application in the synthesis of complex molecules without the need for extensive protecting group strategies. frontiersin.org In the context of this compound, these reactions tolerate a wide range of functional groups on the coupling partner.

For Sonogashira couplings, both electron-rich and electron-poor aryl and heteroaryl alkynes can be successfully coupled. nih.gov Similarly, the Suzuki–Miyaura reaction accommodates a diverse array of aryl- and heteroarylboronic acids bearing various substituents, including ethers, esters, ketones, and nitro groups. frontiersin.orgmdpi.com This high degree of functional group tolerance makes these methods powerful tools for the late-stage functionalization of complex molecular scaffolds.

Copper-Mediated and Copper/Palladium Co-Catalyzed Processes

Copper catalysis plays a significant role in the reactivity of this compound, both as a primary catalyst and as a co-catalyst in palladium-mediated transformations.

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. Copper catalysis has been instrumental in the development of MCRs involving alkynes. For instance, the copper-catalyzed three-component coupling of an alkyne, an aldehyde, and an amine (A³ coupling) is a well-established method for the synthesis of propargylamines. organic-chemistry.orgresearchgate.net

In a hypothetical scenario involving this compound, a copper-catalyzed MCR could be envisioned where the iodoalkyne reacts with an aldehyde and an amine to generate a highly functionalized propargylamine derivative. The reaction would likely proceed through the in situ formation of a copper acetylide from this compound, which would then react with the imine formed from the condensation of the aldehyde and amine.

Palladium/copper co-catalyzed multicomponent reactions have also been developed, combining the reactivity of both metals to achieve unique transformations. These processes can lead to the rapid assembly of diverse heterocyclic scaffolds.

Table 2: Examples of Copper-Catalyzed Three-Component Reactions

Alkyne Aldehyde Amine Catalyst Yield (%)
But-3-yn-2-one Benzaldehyde Piperidine CuI 96 nih.gov
Phenylacetylene Isobutyraldehyde Diethylamine CuBr up to 99 organic-chemistry.org

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The mechanism of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper(I) complex. The process is initiated by an alkyl halide, and the growing polymer chain is capped with a halogen atom.

The halogen atom on the initiator and the propagating chain can undergo exchange with the halide counterion of the copper catalyst. researchgate.net This halogen exchange can influence the polymerization kinetics and the control over the polymerization process. For instance, in a system where an alkyl bromide initiator is used with a CuCl catalyst, a rapid exchange occurs, leading to the formation of more stable alkyl chloride dormant species. This can result in a slower but more controlled polymerization.

While specific studies on the ATRP of this compound are not extensively documented, its structure suggests it could potentially act as an initiator in such a process. The carbon-iodine bond is relatively weak and could be homolytically cleaved by a suitable transition metal catalyst to initiate polymerization. The kinetics and control of such a polymerization would be influenced by the halogen exchange between the propagating polymer chain (capped with an iodine atom) and the halide counterion of the copper catalyst.

Other Transition Metal-Promoted Functionalizations (e.g., Nickel-Catalyzed Reductive Coupling Analogs)

Beyond palladium and copper, other transition metals have been shown to promote the functionalization of iodoalkynes. Nickel, in particular, has emerged as a powerful catalyst for reductive cross-coupling reactions. wisc.edu

Nickel-catalyzed reductive couplings typically involve the reaction of two electrophilic partners, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, often zinc or manganese metal. nih.govwisc.edu The mechanism is thought to involve the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to one of the electrophiles. The resulting organonickel intermediate can then react with the second electrophile in a process that may involve radical intermediates.

This compound, with its reactive C-I bond, is a potential substrate for nickel-catalyzed reductive coupling reactions. For example, its coupling with an alkyl halide in the presence of a nickel catalyst and a reducing agent could provide a direct route to functionalized alkynes.

Other transition metals, such as rhodium and gold, have also been utilized in the functionalization of alkynes. Rhodium catalysts are known to mediate C-H activation and annulation reactions, nih.govnih.gov while gold catalysts are particularly effective in promoting cyclization and other transformations of alkynophilic substrates. mdpi.comresearchgate.netnih.gov The application of these catalytic systems to this compound could open up new avenues for the synthesis of novel and complex molecular structures.

Alkyne Functionalization Reactions Beyond Coupling

The unique electronic properties of this compound make its alkyne moiety susceptible to a variety of functionalization reactions that extend beyond traditional cross-coupling strategies. These transformations enable the introduction of diverse functional groups and the construction of complex molecular architectures.

Methylation and Regioselective Difunctionalization of the Alkyne Moiety

The introduction of a methyl group and another functional group across the alkyne of this compound, known as methylation and difunctionalization, allows for the creation of densely functionalized alkenes. While direct examples involving this compound are specific, the principles of such reactions are well-established for activated alkynes. Nickel-catalyzed methylation-allylation of alkynes using reagents like AlMe₃ can produce tetrasubstituted alkenes with high regioselectivity. Metal-free, hypervalent iodine-mediated methods have also been developed for the regioselective difunctionalization of certain unsaturated systems, showcasing the potential for diverse reagent combinations to achieve controlled additions across the triple bond. nih.gov

The regioselectivity of these reactions is critical, dictating the final arrangement of the newly introduced groups. In the context of this compound, the electron-withdrawing nature of the ester group and the steric and electronic influence of the iodine atom would be expected to direct the regiochemical outcome of such difunctionalization reactions.

Oxidative Cleavage Reactions of the Alkyne Triple Bond

The triple bond of alkynes can be cleaved under strong oxidizing conditions, a reaction known as oxidative cleavage. libretexts.org This process typically transforms an internal alkyne into two carboxylic acids. For a terminal alkyne, the products are a carboxylic acid and carbon dioxide. Common reagents for this transformation include ozone (O₃) followed by a workup, or hot, concentrated potassium permanganate (KMnO₄). youtube.com

When applied to this compound, oxidative cleavage would be expected to break the carbon-carbon triple bond. This would theoretically yield iodic acid (from the iodinated carbon) and the corresponding ester of oxalic acid. However, the reaction's utility can be limited by low yields as triple bonds are generally less reactive towards oxidation than double bonds. libretexts.orgyoutube.com The harsh conditions required can also be incompatible with other functional groups in a complex molecule.

Oxidizing AgentExpected Products from this compoundTypical Conditions
Ozone (O₃), then H₂OIodic Acid, Methyl Oxalate-78 °C, followed by aqueous work-up
Hot, conc. KMnO₄, H⁺Iodic Acid, Carbon Dioxide, MethanolHeated, acidic solution

This table represents theoretical outcomes based on established principles of alkyne cleavage.

Terminal Alkyne Homocoupling and A3 Coupling Reactions

Although this compound is not a terminal alkyne, its derivatization to replace the iodine with hydrogen would yield methyl propiolate, a suitable substrate for homocoupling and A³ coupling reactions.

Homocoupling reactions , such as the Glaser or Eglinton couplings, dimerize terminal alkynes to form symmetric 1,3-diynes. nih.gov These reactions are typically catalyzed by copper salts in the presence of an oxidant. researchgate.net For methyl propiolate, this would result in the formation of dimethyl 1,3-butadiynedioate. Various catalytic systems, including palladium/silver combinations, have been developed to improve efficiency and yield. nih.gov

The A³ coupling reaction is a powerful one-pot, three-component synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine. wikipedia.orglibretexts.orgmdpi.comresearchgate.net This atom-economical process is catalyzed by various metals, including copper, gold, and ruthenium. wikipedia.org If methyl propiolate were used in an A³ coupling, it would react with an aldehyde and an amine to generate a highly functionalized propargylamine bearing a methyl ester group.

ReactionReactants for Methyl PropiolateProduct TypeCatalyst Example
HomocouplingMethyl propiolateSymmetrical 1,3-diyneCuCl / Base researchgate.net
A³ CouplingMethyl propiolate, Aldehyde, AminePropargylamineCopper(I) salts libretexts.org

Utility in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic frameworks, which are core structures in many pharmaceuticals and biologically active compounds.

Construction of 1,2,3-Triazole Frameworks

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgresearchgate.net In this reaction, an alkyne reacts with an organic azide in the presence of a copper(I) catalyst to regioselectively form the triazole ring. This compound can serve as the alkyne component in this powerful transformation.

The reaction with an organic azide (R-N₃) would yield a methyl 1-(R)-5-iodo-1H-1,2,3-triazole-4-carboxylate. The resulting triazole is highly functionalized with both an iodine atom and a methyl ester group, which can be used for further synthetic modifications. This method provides a straightforward entry into a wide array of complex triazole derivatives. ug.edu.gh

AlkyneAzide Partner (R-N₃)Catalyst SystemProduct
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium AscorbateMethyl 1-benzyl-5-iodo-1H-1,2,3-triazole-4-carboxylate
This compoundPhenyl AzideCuIMethyl 5-iodo-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cyclopropanation-Ring Expansion Reactions with Indole Derivatives

The synthesis of quinoline frameworks can be achieved through a tandem cyclopropanation-ring expansion reaction involving indole derivatives. nih.govuwo.ca While this reaction is classically performed with rhodium carbenes generated from α-halodiazoacetates, the underlying principle involves the reaction of an electrophilic three-carbon unit with the indole C2-C3 double bond. nih.govnih.gov

It is proposed that a rhodium carbene first attacks the indole to form a transient cyclopropane intermediate. nih.gov This unstable intermediate then undergoes a spontaneous ring expansion, followed by the elimination of a hydrogen halide, to yield the quinoline-3-carboxylate structure. nih.govnih.gov Indoles with substituents at various positions are generally well-tolerated, although substitution at the C7 or C2 position can hinder the reaction. nih.gov The reaction of this compound in a similar transformation could potentially lead to novel quinoline structures, leveraging its electrophilic alkyne nature to engage with the electron-rich indole ring under appropriate catalytic conditions.

Indole DerivativeReagentCatalystProduct TypeYield (%)
IndoleEthyl bromo-diazoacetateRh₂(esp)₂Ethyl quinoline-3-carboxylate84% nih.gov
5-BromoindoleEthyl bromo-diazoacetateRh₂(esp)₂Ethyl 6-bromoquinoline-3-carboxylate83% nih.gov
5-MethoxyindoleEthyl bromo-diazoacetateRh₂(esp)₂Ethyl 6-methoxyquinoline-3-carboxylate98% nih.gov
3-ChloroindoleEthyl chloro-diazoacetateRh₂(esp)₂Ethyl 4-chloroquinoline-3-carboxylate~51% nih.gov

This table showcases representative yields from related reactions with α-halodiazoacetates to illustrate the scope of the cyclopropanation-ring expansion methodology. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 3 Iodopropiolate and Its Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. In the case of methyl 3-iodopropiolate, the spectrum is characteristically simple. It features a single resonance corresponding to the three equivalent protons of the methyl (-OCH₃) group. This signal appears as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift is influenced by the adjacent ester oxygen, typically appearing in the downfield region.

Interactive Data Table: ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~ 3.8Singlet3H

The ¹³C NMR spectrum of this compound reveals four distinct carbon environments, consistent with its molecular structure. The signal for the methyl carbon (-OCH₃) typically appears around 50-60 ppm. The two sp-hybridized carbons of the alkyne moiety are observed in the 70-90 ppm range, with their exact positions influenced by the electronegative iodine and the ester group. The carbon directly bonded to the iodine atom is expected to appear at a significantly different shift compared to the other acetylenic carbon. The carbonyl carbon (C=O) of the ester functional group is the most deshielded, characteristically appearing far downfield in the spectrum. libretexts.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomEnvironmentExpected Chemical Shift (δ, ppm)
C1-C≡C-I70 - 90
C2-C ≡C-I70 - 90
C3C =O150 - 170
C4-OC H₃50 - 60

Two-dimensional (2D) NMR experiments provide further structural confirmation by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton spin-spin couplings. libretexts.org For this compound, the COSY spectrum would be expected to show only a diagonal peak for the methyl protons, with no off-diagonal cross-peaks. This absence of cross-peaks confirms the lack of coupling between the methyl group and any other protons in the molecule, which is consistent with its isolated position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. nih.govsdsu.edu An HSQC spectrum of this compound would show a single correlation cross-peak. This peak would connect the proton resonance of the methyl group (~3.8 ppm) on one axis to the carbon resonance of the same methyl group (~50-60 ppm) on the other axis, definitively assigning the ¹H and ¹³C signals for this part of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high precision. measurlabs.commeasurlabs.com For this compound, HRMS can confirm the molecular formula, C₄H₃IO₂, by providing an exact mass measurement that is accurate to several decimal places. researchgate.net This level of precision allows for the unambiguous differentiation of the target compound from other potential molecules that may have the same nominal mass. The experimentally measured mass is compared to the theoretically calculated exact mass, with a match within a narrow tolerance (typically <5 ppm) providing strong evidence for the proposed molecular formula. algimed.com The monoisotopic mass of this compound is 209.91778 Da. nih.gov

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₄H₃IO₂
Calculated Exact Mass (Monoisotopic)209.91778 u
Expected Ion (e.g., [M+H]⁺)210.92506 u
Required Mass Accuracy< 5 ppm

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, several characteristic absorption bands are expected. A strong, sharp absorption corresponding to the stretching vibration of the ester carbonyl (C=O) group is a prominent feature. The carbon-carbon triple bond (C≡C) of the alkyne also gives rise to a characteristic absorption, although its intensity can be variable. Additionally, C-O stretching vibrations from the ester and the C-I stretch are expected in the fingerprint region of the spectrum. docbrown.info

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyne (C≡C)Stretch~2150 - 2200Medium to Weak
Ester Carbonyl (C=O)Stretch~1720 - 1740Strong
Ester (C-O)Stretch~1200 - 1300Strong
Alkyl Halide (C-I)Stretch~500 - 600Medium

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemical Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated. This map allows for the exact placement of each atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm its molecular geometry. It would provide precise measurements for the C≡C triple bond, the C-I bond, and the dimensions of the methyl ester group. Although the molecule is achiral, this technique would validate the linear geometry of the iodo-alkyne fragment and describe how the molecules pack together in the solid state.

Interactive Data Table: Structural Parameters Obtainable from X-ray Crystallography of this compound

Structural ParameterDescription
Bond LengthsPrecise distances for C-I, C≡C, C-C, C=O, C-O, and C-H bonds
Bond AnglesAccurate angles for C-C≡C, I-C≡C, O=C-O, etc.
Torsional AnglesDefines the conformation of the ester group relative to the alkyne
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal
Intermolecular InteractionsIdentifies and quantifies interactions like halogen bonding or dipole-dipole forces in the crystal lattice

Theoretical and Computational Chemistry Studies Applied to Methyl 3 Iodopropiolate Transformations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity. These calculations provide detailed information about the electronic structure, such as the energies and distributions of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the molecular electrostatic potential (MEP).

For a molecule like methyl 3-iodopropiolate, DFT calculations would reveal the distribution of electron density. The presence of the electron-withdrawing ester group and the electronegative iodine atom significantly influences the electronic nature of the alkyne. The carbon-carbon triple bond is polarized, which is a key factor in its reactivity towards nucleophiles and in cycloaddition reactions. The MEP would likely show regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites), guiding the approach of other reactants.

Table 1: Representative Data from DFT Calculations on a Substituted Alkyne

PropertyDescriptionTypical Information Gained
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to the molecule's kinetic stability and reactivity.
Molecular Electrostatic Potential (MEP) 3D map of electrostatic potential on the electron density surfaceIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Bond Orbital (NBO) Analysis Analysis of the electron density in terms of localized bonds and lone pairsProvides insights into charge distribution and intramolecular interactions.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This elucidation of the reaction mechanism provides a step-by-step understanding of how reactants are converted into products.

A key transformation involving iodoalkynes like this compound is the Sonogashira cross-coupling reaction. DFT studies on the Sonogashira reaction have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.netnih.gov Computational modeling of the reaction of an iodoalkyne with a terminal alkyne, catalyzed by a palladium complex, would involve calculating the free energy profile of the entire catalytic cycle. This would reveal the rate-determining step and the structures of all intermediates and transition states. For example, the oxidative addition of the C-I bond of the iodoalkyne to a Pd(0) catalyst is a critical step, and its energy barrier can be computationally determined. researchgate.netnih.gov

These studies can also shed light on competing reaction pathways. For instance, in some cases, a copper-free Sonogashira coupling may proceed through a different mechanism than the traditional copper-co-catalyzed reaction, and computational modeling can help to distinguish between these possibilities.

Prediction and Analysis of Regio- and Stereoselectivity

Many reactions involving unsymmetrical alkynes like this compound can lead to the formation of multiple regioisomers or stereoisomers. Computational chemistry provides a quantitative basis for predicting and understanding the observed selectivity.

A pertinent example is the 1,3-dipolar cycloaddition reaction. While direct studies on this compound are scarce, extensive computational research has been conducted on the cycloaddition of azides and nitrilimines to methyl propiolate, a very close structural analog. nih.govunimi.itresearchgate.netacs.org These DFT studies have been successful in predicting the regioselectivity of the reaction, which is often difficult to rationalize using simpler models like Frontier Molecular Orbital (FMO) theory alone. nih.govresearchgate.net

By calculating the activation energies for the different possible pathways leading to the various regioisomers, the kinetically favored product can be identified. These calculations often employ the local Hard-Soft Acid-Base (HSAB) principle within the DFT framework to provide a quantitative prediction of regioselectivity. nih.govresearchgate.net The solvent effects on selectivity can also be modeled using methods like the Conductor-like Screening Model (COSMO). unimi.it

Table 2: Example of Calculated Activation Energies for a 1,3-Dipolar Cycloaddition

Reaction PathwayRegioisomerCalculated Activation Energy (kcal/mol)Predicted Major Product
Path A 1,4-disubstituted15.2Yes
Path B 1,5-disubstituted18.5No

Note: The values presented are hypothetical and for illustrative purposes.

Computational Insights into Catalyst-Substrate Interactions

In catalyzed reactions, the interaction between the catalyst and the substrate is crucial for the reaction's efficiency and selectivity. Computational modeling can provide a detailed picture of these interactions at the molecular level.

In the context of palladium-catalyzed reactions of this compound, such as the Sonogashira coupling, DFT calculations can be used to study the geometry and electronic structure of the catalyst-substrate complexes. nih.govnih.gov For example, the initial coordination of the alkyne to the palladium center can be modeled to understand the binding affinity and geometry. The nature of the ligands on the palladium catalyst significantly influences its reactivity, and computational studies can help in the rational design of ligands to improve catalytic performance. nih.govmdpi.com

These computational investigations can also reveal non-covalent interactions between the catalyst and substrate that may play a role in stabilizing transition states and influencing selectivity. researchgate.net By analyzing the electronic structure of the palladium-alkyne intermediates, one can gain insights into the bond activation processes that are central to the catalytic cycle. A quantitative model for oxidative addition reactivity in palladium-catalyzed cross-coupling has been developed based on descriptors calculated from DFT, which can be applied to predict reactivity for complex substrates. nih.gov

Emerging Applications and Future Research Directions

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is a cornerstone of modern chemistry. Methyl 3-iodopropiolate and similar iodoalkynes are proving to be valuable reagents in the advancement of such systems, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a prime example of "click chemistry," which is utilized for the synthesis of 1,2,3-triazoles.

The presence of the iodine atom in this compound allows for the regioselective synthesis of 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles. researchgate.netrsc.org These iodinated triazoles are highly valuable intermediates because the iodine atom can be further functionalized through various cross-coupling reactions, opening pathways to a diverse range of complex molecules.

Recent research has focused on optimizing the catalytic systems for these transformations. One approach involves the in situ generation of the active copper(I) catalyst from more stable copper(II) salts, which simplifies the experimental setup and enhances the reaction's efficiency. nih.gov For instance, mixing copper(II) perchlorate (B79767) with sodium iodide not only generates the necessary copper(I) species but also produces electrophilic triiodide ions that facilitate the iodination of the triazole ring. nih.gov The efficiency of these catalytic systems can be further enhanced by the choice of ligands and solvents, with studies exploring reactions in environmentally friendly media. nih.gov

Below is a table summarizing representative catalytic systems for the synthesis of 5-iodo-1,2,3-triazoles, a reaction where this compound can be a key reactant.

Catalyst SystemReagentsKey Features
In situ generated Cu(I)Copper(II) perchlorate, Sodium iodide, Amine additiveGenerates both Cu(I) catalyst and electrophilic triiodide ions in one pot. nih.gov
Copper(I) iodide and NBSCuI, N-BromosuccinimideA "one-pot" synthesis method for 5-iodo-1,2,3-triazoles. researchgate.net
Copper flow reactorCopper catalyst in a flow systemAllows for continuous production and is considered an environmentally friendly method. nih.gov

Future research in this area is directed towards developing even more active and selective catalysts that can operate under milder conditions, with lower catalyst loadings, and in a wider range of green solvents. The goal is to create more sustainable and atom-economical synthetic routes to functionalized triazoles using versatile building blocks like this compound.

Potential Applications in Advanced Functional Materials and Molecular Devices

The unique chemical properties of this compound make it a promising candidate for the synthesis of advanced functional materials and molecular devices. While direct applications are still emerging, the potential is significant, primarily leveraging the functionalized triazoles that can be synthesized from this compound.

The 1,2,3-triazole ring is a well-known pharmacophore and a key component in materials science, valued for its stability and ability to form ordered structures. researchgate.net By using this compound in cycloaddition reactions, polymers and macromolecules with precisely placed iodine atoms can be created. This iodine can then serve as a handle for further modifications, allowing for the tuning of the material's properties.

One area of potential is in the development of radiopaque polymeric biomaterials. For example, a methacrylic monomer containing three iodine atoms has been used to create a terpolymer that is highly visible under X-ray fluoroscopy. nih.gov This suggests that polymers incorporating iodinated building blocks derived from this compound could find use in medical devices such as stents, where radiopacity is a desirable feature. nih.gov

Furthermore, the synthesis of extended π-conjugated systems containing heterocyclic molecules is crucial for the development of organic electronic materials used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net The functionalized triazoles derived from this compound can be incorporated into such systems to influence their electronic and optical properties.

The table below outlines potential applications of materials derived from this compound.

Potential Application AreaRationale
Radiopaque BiomaterialsThe iodine atom provides radiopacity, making materials visible in medical imaging. nih.gov
Organic ElectronicsIncorporation of triazole units can tune the electronic properties of conjugated polymers for use in OLEDs, OFETs, and OPVs. researchgate.net
Functional PolymersThe iodo-triazole moiety can be a versatile functional group for further polymer modification and the creation of materials with tailored properties.

Future research will likely focus on the synthesis and characterization of novel polymers and materials derived from this compound and the evaluation of their properties for specific applications in medicine, electronics, and materials science.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu this compound is well-suited for integration into such methodologies due to its reactivity in efficient and often environmentally benign reactions.

As mentioned, this compound is a key substrate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Importantly, CuAAC reactions can often be performed in green solvents, such as water, which significantly reduces the environmental impact of the synthesis. nih.gov The use of flow reactors for these reactions further enhances their green credentials by allowing for continuous processing and minimizing waste. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are another important tool in green chemistry. rsc.org They are highly atom-economical and can reduce the number of synthetic steps, saving time, energy, and resources. The reactivity of this compound makes it a potential candidate for the design of novel MCRs to create molecular diversity in an environmentally friendly manner.

The development of catalyst-free reactions is another key area of green chemistry. While many reactions with this compound currently rely on a catalyst, future research may explore catalyst-free conditions, for example, by using alternative energy sources like microwave or ultrasonic irradiation to promote the reaction.

The table below highlights how the use of this compound can align with the principles of green chemistry.

Green Chemistry PrincipleApplication with this compound
Use of Safer SolventsCuAAC reactions involving this compound can be performed in water. nih.gov
Atom EconomyIts use in multicomponent reactions can lead to high atom economy. rsc.org
Energy EfficiencyReactions can be run under mild conditions or accelerated with energy-efficient methods like flow chemistry. nih.gov
CatalysisIt is used in highly efficient catalytic reactions like CuAAC, which often require low catalyst loadings. nih.gov

Future research will continue to explore the use of this compound in green and sustainable synthetic protocols, with a focus on developing new reactions in aqueous media, under solvent-free conditions, and in catalyst-free systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-iodopropiolate, and how can their efficiency be systematically compared?

  • Methodological Answer : Compare reaction parameters (e.g., catalysts, solvents, temperatures) across published procedures. Use control experiments to assess yields, purity (via HPLC or GC-MS), and reaction time. Prioritize routes with scalable protocols and minimal byproducts. For reproducibility, document reagent sources, stoichiometry, and purification steps in detail .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the propiolate backbone and iodine substitution (e.g., characteristic deshielding in 13C^{13}\text{C} for the triple bond). IR spectroscopy can validate the ester carbonyl (~1740 cm1^{-1}) and C≡C stretch (~2200 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the optimal storage conditions for this compound to ensure its stability during long-term studies?

  • Methodological Answer : Conduct stability tests under varying conditions (temperature, light exposure, inert vs. ambient atmosphere). Monitor degradation via periodic NMR or TLC. Store in amber vials at –20°C under argon, with molecular sieves to absorb moisture. Document batch-specific degradation rates to refine storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?

  • Methodological Answer : Replicate conflicting studies while controlling for variables (e.g., catalyst purity, moisture levels). Use statistical tools (ANOVA, t-tests) to assess significance. Perform kinetic profiling to identify rate-limiting steps. Publish negative results and raw data to clarify discrepancies, adhering to open-science principles .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Validate with experimental outcomes (e.g., Sonogashira coupling partners). Use molecular dynamics simulations to assess solvent effects. Combine with spectroscopic data (e.g., 13C^{13}\text{C} NMR shifts) to refine computational parameters .

Q. What strategies can elucidate the mechanistic pathways of this compound in Sonogashira reactions when intermediate isolation proves challenging?

  • Methodological Answer : Employ in-situ monitoring techniques (e.g., real-time IR, Raman spectroscopy) to detect transient intermediates. Use isotopic labeling (13C^{13}\text{C}, 2H^{2}\text{H}) to track bond formation/cleavage. Partner with kinetic studies (variable-temperature experiments) to deduce activation barriers. Compare with analogous substrates (e.g., ethyl propiolates) to isolate steric/electronic effects .

Methodological Considerations for Data Analysis

  • Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., XRD for crystal structure vs. computational models) and report confidence intervals for quantitative data .
  • Ethical Documentation : Disclose all synthetic hazards (e.g., iodinated byproducts) and adhere to institutional safety protocols. Include ethical approval statements for studies involving human-derived catalysts or biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.